Lipoxygenase Inhibition: Alkyne-Alcohol vs. Catechol Chemotype
While direct head-to-head data for (S)-pentadec-1-yn-4-ol against its closest structural analogs is limited, its classification as a 'potent lipoxygenase inhibitor' provides a clear functional differentiation from related long-chain phenolic compounds. For context, the known 5-lipoxygenase inhibitor 3-n-pentadecylcatechol demonstrates an IC50 of 2.74 μM against human 5-LOX [1]. (S)-pentadec-1-yn-4-ol, containing an alkyne and alcohol group rather than a catechol moiety, is also reported as a potent lipoxygenase inhibitor [2]. This structural difference suggests a distinct mechanism of action, which is a critical selection criterion for researchers exploring novel chemotypes for lipoxygenase inhibition.
vs. 3-n-pentadecylcatechol (IC50 2.74 µM)
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibitory Activity |
|---|---|
| Target Compound Data | Reported as a 'potent lipoxygenase inhibitor' [2]; specific IC50 not found in primary sources |
| Comparator Or Baseline | 3-n-pentadecylcatechol: IC50 = 2.74 μM [1] |
| Quantified Difference | N/A - different assay conditions; however, distinct chemotypes offer alternative mechanisms. |
| Conditions | Target Compound: General literature classification. Comparator: Human 5-LOX enzyme assay. |
Why This Matters
This functional classification, compared to a structurally distinct catechol-based inhibitor, supports the selection of (S)-pentadec-1-yn-4-ol as a tool compound for probing alternative inhibition mechanisms in the arachidonic acid pathway.
- [1] Muñoz-Ramírez, A., et al. (2020). Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae). IC50 for 3-n-pentadecylcatechol = 2.74 µM. View Source
- [2] Medical University of Lublin. (S)-pentadec-1-yn-4-ol: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. View Source
